
(1S,2R)-N-Acetyl Ephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-N-Acetyl Ephedrine is a chiral compound derived from ephedrine, an alkaloid commonly found in plants of the Ephedra genus. This compound is known for its stimulant properties and has been used in various medicinal applications. The stereochemistry of this compound plays a crucial role in its pharmacological activity, making it a subject of interest in both pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N-Acetyl Ephedrine typically involves the acetylation of (1S,2R)-ephedrine. One common method is to react (1S,2R)-ephedrine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-N-Acetyl Ephedrine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the secondary alcohol group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for chlorination reactions.
Major Products Formed
The major products formed from these reactions include various ephedrine derivatives, which can have different pharmacological properties. For example, oxidation can yield (1S,2R)-N-acetyl norephedrine, while reduction can produce (1S,2R)-N-methyl ephedrine .
Applications De Recherche Scientifique
(1S,2R)-N-Acetyl Ephedrine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions such as asthma and nasal congestion.
Industry: The compound is used in the production of various pharmaceuticals and dietary supplements
Mécanisme D'action
(1S,2R)-N-Acetyl Ephedrine exerts its effects by stimulating the release of norepinephrine, a neurotransmitter that activates adrenergic receptors. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s molecular targets include alpha and beta-adrenergic receptors, and its pathways involve the activation of the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ephedrine: The parent compound, known for its stimulant and bronchodilator effects.
Pseudoephedrine: A stereoisomer of ephedrine, commonly used as a decongestant.
Norephedrine: A metabolite of ephedrine with similar pharmacological properties.
Methylephedrine: A derivative with enhanced stimulant effects
Uniqueness
(1S,2R)-N-Acetyl Ephedrine is unique due to its specific stereochemistry, which influences its interaction with biological targets. This makes it more selective in its action compared to other ephedrine derivatives. Its acetyl group also provides additional stability and modifies its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-[(2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m1/s1 |
Clé InChI |
ZZGMTCKULVMTDB-PKEIRNPWSA-N |
SMILES isomérique |
C[C@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



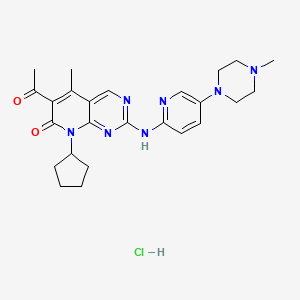
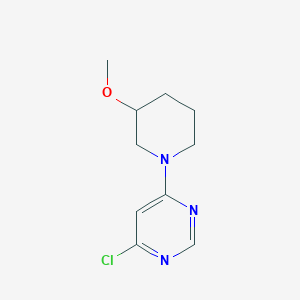
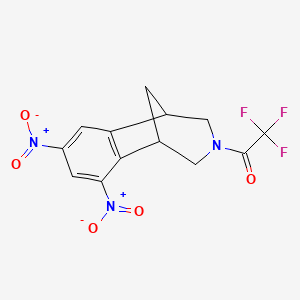
![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
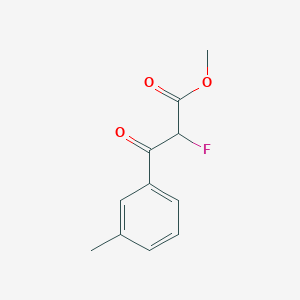

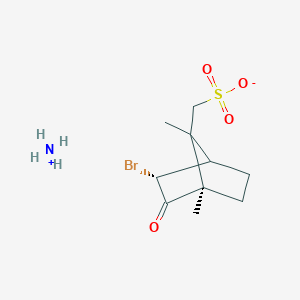
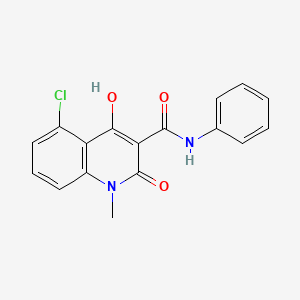



![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
